Aniline--chromium (1/1)
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Overview
Description
Aniline–chromium (1/1) is a coordination compound formed by the interaction of aniline (phenylamine) and chromium in a 1:1 molar ratio Aniline is an aromatic amine with the formula C6H5NH2, while chromium is a transition metal known for its various oxidation states and catalytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aniline–chromium (1/1) typically involves the reaction of aniline with a chromium salt, such as chromium(III) chloride. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as: [ \text{C6H5NH2} + \text{CrCl3} \rightarrow \text{C6H5NH2–CrCl3} ]
Industrial Production Methods: Industrial production of aniline–chromium (1/1) may involve large-scale reactions using similar methods as described above, with additional steps for purification and isolation of the compound. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Aniline–chromium (1/1) undergoes various chemical reactions, including:
Oxidation: The chromium center can undergo oxidation, leading to changes in the oxidation state of chromium and the formation of different products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents, resulting in the reduction of chromium to lower oxidation states.
Substitution: The aniline ligand can be substituted by other ligands, depending on the reaction conditions and the nature of the substituting ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines, amines, or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of chromium(VI) species, while reduction can yield chromium(II) complexes.
Scientific Research Applications
Aniline–chromium (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: Aniline–chromium (1/1) is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which aniline–chromium (1/1) exerts its effects involves the coordination of aniline to the chromium center. This coordination can influence the electronic properties of both the aniline and chromium, leading to changes in reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.
Comparison with Similar Compounds
Aniline–nickel (1/1): Similar coordination compound with nickel instead of chromium.
Aniline–cobalt (1/1): Coordination compound with cobalt.
Aniline–iron (1/1): Coordination compound with iron.
Comparison: Aniline–chromium (1/1) is unique due to the specific properties imparted by the chromium center, such as its variable oxidation states and catalytic activity. Compared to similar compounds with other metals, aniline–chromium (1/1) may exhibit different reactivity, stability, and applications, making it a valuable compound for specific research and industrial purposes.
Biological Activity
Aniline-chromium (1/1) is a coordination compound formed from aniline, an aromatic amine, and chromium in a 1:1 molar ratio. This compound has garnered attention due to its unique properties and potential applications in various fields, particularly in biological systems and environmental remediation. This article delves into the biological activity of aniline-chromium (1/1), highlighting its toxicological profiles, interactions, and implications for health and the environment.
Chemical Structure and Properties
Aniline (C6H5NH2) is characterized by its amino group attached to a phenyl ring, while chromium is a transition metal capable of existing in multiple oxidation states. The combination leads to a compound that can exhibit both organic and inorganic characteristics. Aniline-chromium (1/1) typically appears as a yellowish to brownish oily liquid with a distinctive fishy odor, known for its toxicity and potential carcinogenic effects.
Toxicological Profile
Both aniline and chromium are recognized for their toxicological impacts. Aniline exposure can lead to:
- Methemoglobinemia : A condition where hemoglobin is unable to carry oxygen effectively.
- Liver Damage : Chronic exposure may result in hepatotoxicity.
- Kidney Dysfunction : Impairment of renal function has been observed in various studies.
- Carcinogenic Risks : Aniline has been classified as a potential carcinogen.
Chromium compounds, particularly hexavalent chromium (Cr(VI)), are also known for their carcinogenic potential, leading to lung cancer upon inhalation and skin ulcers upon contact. The interaction between aniline and chromium may exacerbate these toxic effects, necessitating thorough investigation into their biological interactions.
Biological Activity and Mechanisms
The biological activity of aniline-chromium (1/1) can be attributed to the interactions between the two components. Research indicates that:
- Toxic Interactions : The combination may enhance the toxicity of both compounds. For instance, studies have shown that chromium can facilitate the formation of reactive oxygen species (ROS), which can lead to oxidative stress in cells .
- Enzymatic Inhibition : Chromium complexes have been reported to inhibit certain enzymes, potentially affecting metabolic pathways in organisms .
Case Studies
Several studies have examined the biological effects of aniline-chromium (1/1):
- Study on Toxicity : A study demonstrated that exposure to aniline-chromium resulted in increased levels of oxidative stress markers in animal models, suggesting significant biological impacts at the cellular level .
- Environmental Impact : Research on wastewater treatment showed that chromium-doped materials could effectively degrade organic pollutants like aniline under sunlight illumination, highlighting both the toxic nature of the compound and its potential utility in environmental remediation .
Comparative Analysis
To better understand the properties of aniline-chromium (1/1), it is useful to compare it with similar compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Anisidine | C7H9N | Has a methoxy group; more soluble than aniline. |
Phenol | C6H6O | Contains hydroxyl group; used in resin production. |
Aniline Chromium Tricarbonyl | C9H7CrNO3 | Complex with tricarbonyl coordination; used in organometallic chemistry. |
4-Aminobenzenesulfonic Acid | C6H8N2O3S | Sulfonated derivative; used as a dye intermediate. |
Aniline-chromium (1/1) stands out due to its specific coordination chemistry involving both organic and inorganic components, which may offer unique catalytic properties not found in purely organic or inorganic counterparts.
Properties
CAS No. |
659718-71-5 |
---|---|
Molecular Formula |
C6H7CrN |
Molecular Weight |
145.12 g/mol |
IUPAC Name |
aniline;chromium |
InChI |
InChI=1S/C6H7N.Cr/c7-6-4-2-1-3-5-6;/h1-5H,7H2; |
InChI Key |
WASPFACIBFXSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.[Cr] |
Origin of Product |
United States |
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